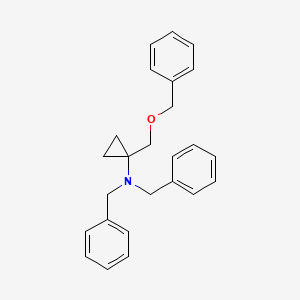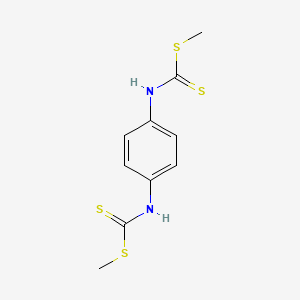
p-Benzenedicarbamic acid, tetrathio-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Benzenedicarbamic acid, tetrathio-, dimethyl ester: is a chemical compound with the molecular formula C10H14N2O4S4. It is known for its bioactive properties and is primarily used in scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester typically involves the esterification of p-benzenedicarbamic acid with dimethyl sulfate in the presence of a base. The reaction conditions often include a temperature range of 0-4°C for short-term storage and -20°C for long-term storage . The compound is usually synthesized in solid powder form with a purity of over 98%.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is available for custom synthesis. The lead time for production can range from 2 to 3 months, depending on the technical challenges involved .
Analyse Des Réactions Chimiques
Types of Reactions: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is used as a reagent in organic synthesis. Its unique sulfur-containing structure makes it valuable for the synthesis of sulfur-rich compounds .
Biology: It can be used to study the effects of sulfur-containing compounds on biological systems .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials that require sulfur-containing components .
Mécanisme D'action
The mechanism of action of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of disulfide bonds and other sulfur-containing linkages, which can affect the structure and function of proteins and other biomolecules . The compound’s bioactive properties are likely due to its ability to modulate oxidative stress and inflammation pathways .
Comparaison Avec Des Composés Similaires
m-Benzenedicarbamic acid, tetrathio-, dimethyl ester: Similar in structure but with different positional isomers.
Dimethyl phthalate: A related ester with different functional groups and applications.
Dimethyl carbonate: Another ester with distinct chemical properties and uses.
Uniqueness: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is unique due to its multiple sulfur atoms, which confer distinct chemical reactivity and bioactive properties. This makes it particularly valuable in research applications where sulfur-containing compounds are of interest .
Propriétés
Numéro CAS |
19972-69-1 |
|---|---|
Formule moléculaire |
C10H12N2S4 |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
methyl N-[4-(methylsulfanylcarbothioylamino)phenyl]carbamodithioate |
InChI |
InChI=1S/C10H12N2S4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
LCYNNKKLPFFRDE-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)NC1=CC=C(C=C1)NC(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


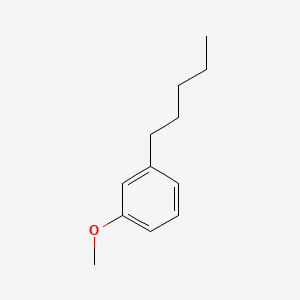
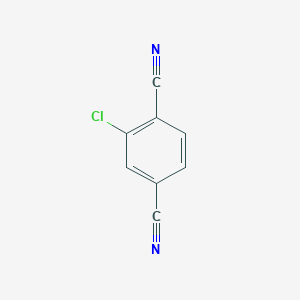
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
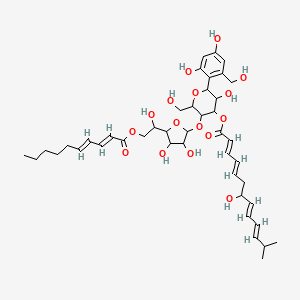
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)
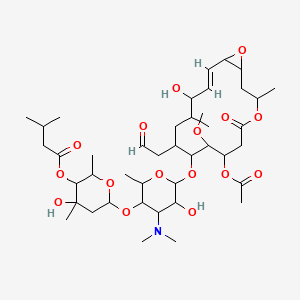
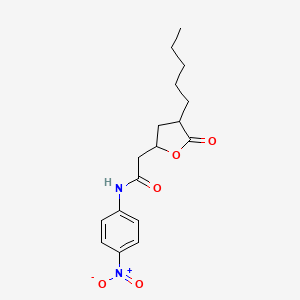
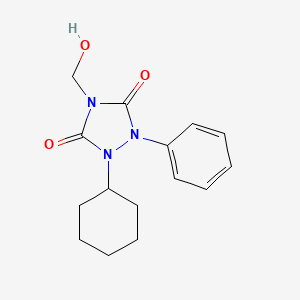
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
